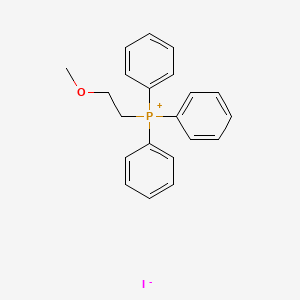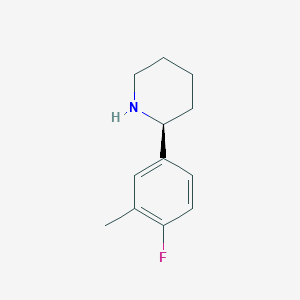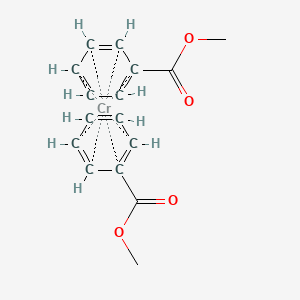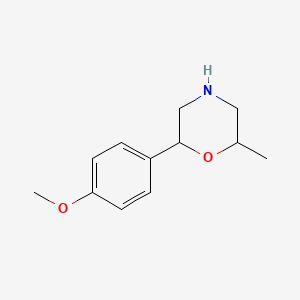
5,6,7,8-Tetrafluoronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrafluoronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of four fluorine atoms attached to the naphthalene ring, specifically at the 5, 6, 7, and 8 positions, and a hydroxyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-1-ol typically involves the fluorination of naphthalen-1-ol. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions. The reaction conditions may include low temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available naphthalene derivatives. The process may include steps such as halogenation, followed by selective fluorination and subsequent hydroxylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form tetrafluoronaphthalene.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium amide, thiourea, or halogenating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-1-one or 5,6,7,8-tetrafluoronaphthalen-1-al.
Reduction: Formation of tetrafluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Applications De Recherche Scientifique
5,6,7,8-Tetrafluoronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydroxyflavone
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-1-ol is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
715-32-2 |
|---|---|
Formule moléculaire |
C10H4F4O |
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
Clé InChI |
POYBKDPERIFHKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C(C(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)

![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)

![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)






